7-溴喹啉-8-醇

描述

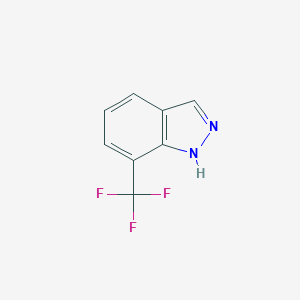

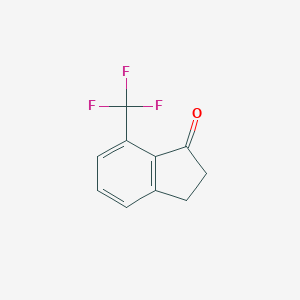

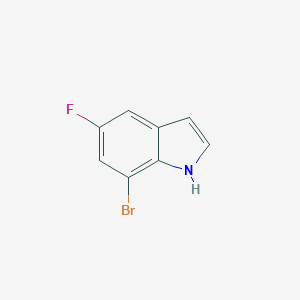

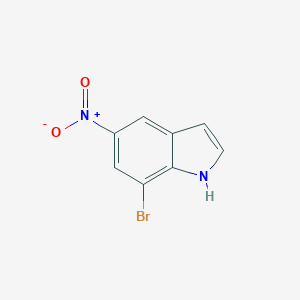

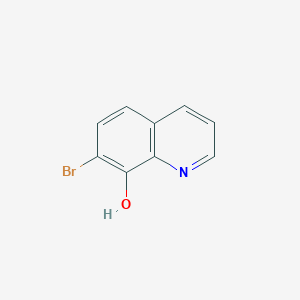

7-Bromoquinolin-8-ol (BHQ) is a brominated derivative of hydroxyquinoline, where the bromination occurs at the 7-position of the quinoline ring. The compound has been studied for its potential use as a photoremovable protecting group for biomolecules, which is a technique used to regulate the activity of biological effectors with light, particularly two-photon excitation (2PE) . This technology is significant for investigating cell physiology in real-time and on living tissue .

Synthesis Analysis

The synthesis of BHQ and its derivatives involves multi-step processes that can include the Skraup reaction, demethylations, oxidative bromination, amination, and debromination . The compound is synthetically accessible and has been used to create a variety of sulfonate derivatives with potential antimicrobial activities . An unusual regioselectivity in nucleophilic amination reactions has been observed during the synthesis of related quinoline diones .

Molecular Structure Analysis

The molecular structure of BHQ has been analyzed, revealing intermolecular and weak intramolecular O-H...N hydrogen bonds. These interactions cause the molecules to pack as hydrogen-bonded dimers in the solid state . Comparative studies using Density Functional Theory (DFT) have been conducted on similar brominated hydroxyquinolines to understand the effects of substituents on vibrational frequencies and molecular stability .

Chemical Reactions Analysis

BHQ has been shown to be efficiently photolyzed by both classic one-photon excitation (1PE) and two-photon excitation (2PE) under simulated physiological conditions, releasing functional groups such as carboxylates, phosphates, and diols . The photolysis mechanism is suggested to be a solvent-assisted photoheterolysis (S_N1) reaction . Additionally, chemoselectivity has been observed during the transformation of BHQ into sulfonate derivatives .

Physical and Chemical Properties Analysis

BHQ is stable in the dark, water-soluble, and exhibits low levels of fluorescence, making it suitable for use in conjunction with fluorescent indicators of biological function . It has a greater single-photon quantum efficiency than other photolabile protecting groups and is sensitive enough for multiphoton-induced photolysis for in vivo use . The compound's photophysical properties make it an excellent candidate for regulating biological effectors with light .

科学研究应用

化学选择性合成和抗菌评价

7-溴喹啉-8-醇及其衍生物已被研究其抗菌特性。一项研究合成了5-氨基-7-溴喹啉-8-醇磺酸盐衍生物,观察到合成化合物中具有强效的抗菌和抗真菌活性。这些活性与标准药物进行了比较,突出了它们在抗菌应用中的潜力 (Krishna, 2018)。

结构分析

在一项结构分析中,研究了8-羟基喹啉衍生物的溴化反应,该化合物表现出分子间和弱的分子内氢键。这项研究提供了关于7-溴喹啉-8-醇的分子结构和相互作用的见解 (Collis et al., 2003)。

金属配合物中的合成和配位

7-溴喹啉-8-醇还参与了金属配合物的合成。研究表明,8-溴喹啉与锌化环戊二烯衍生物反应,生成8-喹啉环戊二烯金属配合物。这些配合物显示出溶剂致色性,表明在材料科学中具有潜在应用 (Enders et al., 2001)。

生物分子的光去保护基

7-溴喹啉-8-醇已被研究作为生物分子的光去保护基,特别是在双光子激发(2PE)中。这种应用在研究细胞生理学中具有重要意义,因为7-溴喹啉-8-醇可以释放羧酸、磷酸酯和二醇,这些在生物活性分子中常见 (Zhu et al., 2006)。

在低碳钢中的防腐蚀性能

在材料科学的背景下,7-溴喹啉-8-醇衍生物已被评估其在保护低碳钢在酸性环境中的抗腐蚀能力。这种应用在工业环境中至关重要,其中耐腐蚀性是至关重要的 (Douche et al., 2020)。

共振拉曼表征

对水溶液中不同形式的基态7-溴喹啉-8-醇缩醋酸酯的共振拉曼表征已进行,以更好地了解其性质。这项研究有助于在不同环境中对这种化合物进行表征 (An et al., 2009)。

安全和危害

未来方向

属性

IUPAC Name |

7-bromoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKPMTNGWVNOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Br)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327640 | |

| Record name | 7-bromoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromoquinolin-8-ol | |

CAS RN |

13019-32-4 | |

| Record name | 7-bromoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-8-hydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。